molecular formula C11H13N B8719032 2,3-Dicyclopropylpyridine

2,3-Dicyclopropylpyridine

Cat. No.: B8719032
M. Wt: 159.23 g/mol
InChI Key: JZDBBUIGKRJFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dicyclopropylpyridine is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2,3-dicyclopropylpyridine

InChI

InChI=1S/C11H13N/c1-2-10(8-3-4-8)11(12-7-1)9-5-6-9/h1-2,7-9H,3-6H2

InChI Key

JZDBBUIGKRJFRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC=C2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-bromopyridine (5.0 g, 26.0 mmol) and potassium phosphate tribasic (19.3 g, 90.9 mmol) were suspended in toluene (40 mL) and water (2 mL). The reaction mixture was sonicated for 10 minutes, and then cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture, which was then placed in a pre heated DrySyn® bath at 100° C. The reaction mixture was then left to stir under nitrogen for two hours. Additional cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were added to the reaction mixture which was stirred for a further two hours. Additional cyclopropylboronic acid (1.12 g, 13.0 mmol), palladium acetate (0.093 g, 0.414 mmol) and tricyclohexylphosphine (0.243 g, 0.867 mmol) were again added to the reaction mixture which was stirred for a further two hours. The mixture was then left to stir at room temperature for 16 hours. The reaction mixture was diluted in ethyl acetate (40 mL) and water (40 mL) and was filtered on a pad of Arbocel® under a stream of nitrogen. The organic layer was then separated and washed three times with a 10% solution of aqueous citric acid (25 mL). The organic layer was discarded and the aqueous layer brought back to basic pH with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100 mL). The product was extracted three times with tert-butyl methyl ether (20 mL). The organic layers were combined, then dried over sodium sulfate, filtered, and concentrated in vacuo. The title compound was isolated as an orange oil (0.66 g, 16%):
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
potassium phosphate tribasic
Quantity
19.3 g
Type
reactant
Reaction Step Five
Quantity
1.12 g
Type
reactant
Reaction Step Six
Quantity
0.243 g
Type
reactant
Reaction Step Six
Quantity
0.093 g
Type
catalyst
Reaction Step Six
Quantity
1.12 g
Type
reactant
Reaction Step Seven
Quantity
0.243 g
Type
reactant
Reaction Step Seven
Quantity
0.093 g
Type
catalyst
Reaction Step Seven
Quantity
1.12 g
Type
reactant
Reaction Step Eight
Quantity
0.243 g
Type
reactant
Reaction Step Eight
Quantity
0.093 g
Type
catalyst
Reaction Step Eight
Name
Yield
16%

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